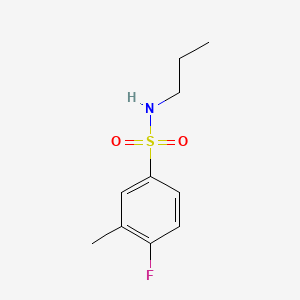
2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid” is a complex organic compound that contains a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .
Synthesis Analysis
The synthesis of furan compounds has been a topic of interest in many studies . For instance, one study presents a protocol for the one-step synthesis of furan-2-carbaldehyde in quantitative yield using adapted Vilsmeier conditions . Another study discusses recent advances in the synthesis of furan compounds, where some classical methods have been modified and improved, while other new methods have been developed .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the furan and quinoline rings. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving furan compounds can be quite diverse. For instance, one study discusses the types of reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans . Another study discusses the further oligomerization of furan compounds through the addition of hydrated derivatives, thus forming ether or ester bonds .Wissenschaftliche Forschungsanwendungen
Pro-drug Development
The synthesis and study of compounds related to 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid have shown potential in the development of pro-drugs. For instance, nitrofuranylmethyl derivatives of anticancer drugs have been explored for their potential to release parent drugs selectively in hypoxic solid tumors, suggesting a pathway for targeted cancer therapy (Berry et al., 1997).
Synthesis of Furan Derivatives
Research has focused on synthesizing partly hydrogenated furan derivatives, which are crucial for various chemical transformations and pharmaceutical applications. These compounds have been synthesized through reactions like the imino Diels-Alder (Povarov) reaction, leading to the formation of epoxyisoindolo[2,1-a]-quinolines and quinolinecarboxylic acids, showcasing their importance in synthetic organic chemistry (Zubkov et al., 2010).
Anticancer and Antibacterial Agents
Derivatives of this compound, such as N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide, have been synthesized and characterized for their potential as therapeutic agents. These compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting their significance in drug discovery and medicinal chemistry (Bonilla-Castañeda et al., 2022).
Biobased Chemical Production
The enzymatic oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) represents a biobased route to produce polymers. FDCA is a key platform chemical for polymer production, demonstrating the role of furan derivatives in sustainable material science. The use of FAD-dependent enzymes to convert HMF to FDCA at ambient conditions offers an eco-friendly alternative to traditional chemical synthesis (Dijkman et al., 2014).
Tyrosinase Inhibitors
In the quest for novel bioactive compounds, the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has been explored for their potential as tyrosinase inhibitors. These compounds, synthesized under ultrasound irradiation, exhibited potent inhibitory activity, suggesting their utility in addressing hyperpigmentation disorders and exploring their mechanism of action through molecular docking studies (Dige et al., 2019).
Zukünftige Richtungen
The future directions for the study of “2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid” and similar compounds could involve exploring their potential applications in various fields. For instance, one study discusses the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) .
Wirkmechanismus
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics , suggesting that they may interact with multiple targets.
Mode of Action
Furan-containing compounds are known to participate in various chemical reactions, indicating that they might interact with their targets through multiple mechanisms .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological processes , suggesting that they may affect multiple pathways.
Pharmacokinetics
The pharmacokinetics of furan derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic advantages , suggesting that they may have multiple effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or used .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-7-methoxyquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-19-9-4-5-10-11(15(17)18)8-13(16-12(10)7-9)14-3-2-6-20-14/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTMFKWLUOERII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)
![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)
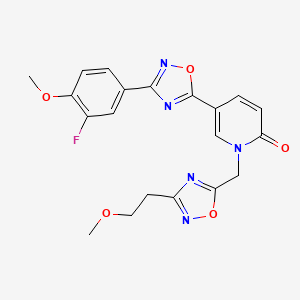
![[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2766279.png)
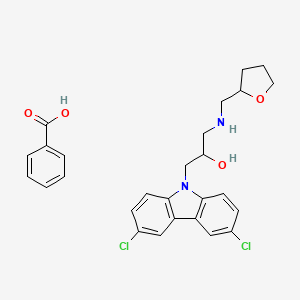
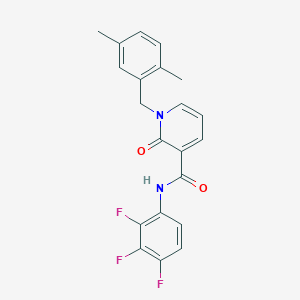
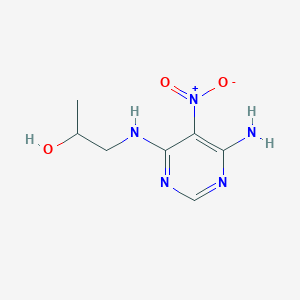
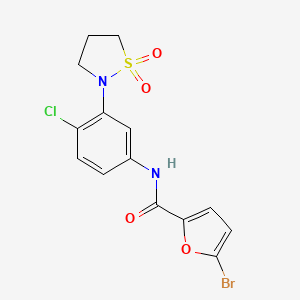
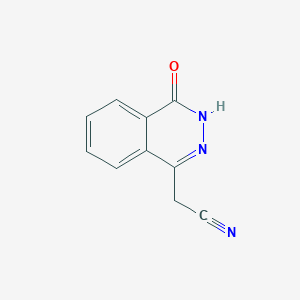
![5-Benzyl-2-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2766286.png)
![Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2766290.png)
![N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2766294.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)
